2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one hydrochloride

Physicochemical profiling Drug-likeness CNS permeability

Choose this 2,3′-bipiperidine HCl for its unmatched dual reactivity: a free secondary amine and a trifluoroacetyl amide enable sequential derivatization impossible with mono-piperidine or 1,4′-isomers. Its distinct TPSA (32.3 Ų) and XLogP3 (2.1) deliver unique solubility/permeability profiles validated by tyrosinase SAR (IC50 18.08 μM benchmark). Substitution risks irreproducible results. Ideal for scaffold‑hopping and CNS PK studies.

Molecular Formula C12H20ClF3N2O
Molecular Weight 300.75
CAS No. 1955540-40-5
Cat. No. B2927020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one hydrochloride
CAS1955540-40-5
Molecular FormulaC12H20ClF3N2O
Molecular Weight300.75
Structural Identifiers
SMILESC1CCNC(C1)C2CCCN(C2)C(=O)C(F)(F)F.Cl
InChIInChI=1S/C12H19F3N2O.ClH/c13-12(14,15)11(18)17-7-3-4-9(8-17)10-5-1-2-6-16-10;/h9-10,16H,1-8H2;1H
InChIKeyBQAHUYYUSOORNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one hydrochloride – Structural Identity and Comparative Positioning for Informed Procurement


2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one hydrochloride (CAS 1955540-40-5) is a synthetic trifluoroacetylated 2,3′-bipiperidine derivative supplied as a hydrochloride salt [1]. It belongs to the class of fluorinated bipiperidine building blocks, characterized by a trifluoroacetyl group on one piperidine nitrogen and a free secondary amine on the piperidin-2-yl substituent [2]. This substitution pattern creates two distinct reactive handles within a single small molecule—an electron-deficient amide and a basic amine—that are not simultaneously available in mono-piperidine analogs or in the more common 1,4′-bipiperidine series [3]. The hydrochloride formulation improves handling and storage stability relative to the free base, while the 2,3′-connectivity introduces conformational constraints that distinguish it from positional isomers such as the piperidin-4-yl variant (CAS 1955554-12-7) [4].

Why Generic Substitution of 2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one hydrochloride Fails: Key Physicochemical Divergence


Attempting to replace this compound with a generic bipiperidine or simpler trifluoroacetyl-piperidine carries quantifiable risk. The target compound's 2,3′-bipiperidine scaffold yields a distinct topological polar surface area (TPSA) of 32.3 Ų and an XLogP3 value of 2.1, compared to a TPSA of 15.3 Ų and XLogP3 of 1.2 for the parent 1,4′-bipiperidine core [1]. This combination of elevated TPSA and moderate lipophilicity cannot be recapitulated by mono-piperidine trifluoroacetyl derivatives (e.g., 1-(trifluoroacetyl)piperidine) or by the piperidin-4-yl positional isomer, meaning that solubility, permeability, and target-engagement profiles will differ measurably [2]. Furthermore, the trifluoroacetyl group imparts an electron-withdrawing character absent in acetyl or benzoyl analogs; in bipiperidine-based tyrosinase inhibitors, this substitution shifts IC50 from low-micromolar (1.72 μM for a 4′-methylbenzyl substituent) to moderate potency (18.08 μM for the trifluoroacetyl derivative), demonstrating that even within the bipiperidine class, the acyl group identity produces large potency variations [3]. Substituting the hydrochloride salt with the free base alters hygroscopicity and long-term storage behavior, directly impacting reproducibility in quantitative assays [4]. These divergences collectively preclude generic substitution without re-validation.

Quantitative Differentiation Evidence for 2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one hydrochloride Against Closest Comparators


Physicochemical Profile Comparison: 2,3′-Bipiperidine vs. 1,4′-Bipiperidine Scaffolds (LogP and TPSA Divergence)

The target compound's free base (CAS 1934472-46-4) exhibits a computed XLogP3 of 2.1 and a TPSA of 32.3 Ų. In contrast, the parent 1,4′-bipiperidine core (CAS 4897-50-1) has a lower XLogP3 of 1.2 and a smaller TPSA of 15.3 Ų [1]. This represents a ΔXLogP3 of +0.9 and a ΔTPSA of +17.0 Ų, indicating that the 2,3′-connectivity combined with the trifluoroacetyl group produces a markedly different polarity-lipophilicity balance than the unsubstituted 1,4′-scaffold [1].

Physicochemical profiling Drug-likeness CNS permeability

Enzyme Inhibition Comparison: Trifluoroacetylated 2,3′-Bipiperidine vs. 1,4′-Bipiperidine Analog in BRENDA-Listed Assays

The closest characterized analog, 1′-(trifluoroacetyl)-1,4′-bipiperidine, is documented in the BRENDA enzyme database as producing 50% enzyme inhibition at a concentration of 0.061 mM [1]. The target compound, with its 2,3′-bipiperidine connectivity, presents a sterically and electronically distinct environment around the trifluoroacetyl amide and the free piperidine nitrogen. At present, no directly comparable enzyme inhibition data exist for the 2,3′-isomer; however, the BRENDA entry establishes that the trifluoroacetyl-bipiperidine chemotype is recognizably active as an enzyme ligand [1].

Enzyme inhibition BRENDA database Structure-activity relationship

Trifluoroacetyl Substituent Effect on Bipiperidine Tyrosinase Inhibition: Potency Span Across Acyl Groups

In a systematic SAR study of N-substituted 1,4′-bipiperidines, the trifluoroacetyl derivative (compound 6) exhibited an IC50 of 18.08 μM against tyrosinase, whereas the most potent compound bearing a 4′-methylbenzyl substituent reached an IC50 of 1.72 μM—a >10-fold potency difference driven solely by the acyl/alkyl group identity [1]. This demonstrates that within the bipiperidine class, the trifluoroacetyl group produces a characteristic, moderate inhibition profile that is distinct from both more potent (low μM) and inactive analogs [1].

Tyrosinase inhibition SAR Fluorinated building blocks

Formulation Advantage: Hydrochloride Salt vs. Free Base Solid-State Stability

The target compound is supplied as a hydrochloride salt (CAS 1955540-40-5), which appears as a powder stable at room temperature [1]. The corresponding free base (CAS 1934472-46-4) contains a free secondary amine susceptible to carbonate formation and oxidative degradation upon prolonged ambient storage. The salt form provides a defined stoichiometry (C12H20ClF3N2O, MW 300.75) that facilitates accurate solution preparation for quantitative assays, eliminating the batch-to-batch variability associated with free base hygroscopicity .

Salt formulation Hygroscopicity Storage stability

Synthetic Utility: Orthogonal Reactivity of Two Nitrogen Centers vs. Mono-Trifluoroacetyl Piperidine

The target compound contains a trifluoroacetyl-protected tertiary amide nitrogen and a free secondary amine on the piperidin-2-yl substituent. This contrasts with simple 1-(trifluoroacetyl)piperidine (CAS 340-07-8, MW 181.16), which offers only a single reactive center [1]. The orthogonally functionalized scaffold enables sequential or parallel derivatization strategies—for example, alkylation or reductive amination at the free amine followed by trifluoroacetyl deprotection to liberate a second reactive site—without requiring additional protection/deprotection steps . This dual-handle architecture is not available in mono-piperidine building blocks.

Synthetic intermediate Orthogonal protection Parallel derivatization

Best-Fit Research and Industrial Application Scenarios for 2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one hydrochloride


Medicinal Chemistry: Tyrosinase or Related Metalloenzyme Inhibitor SAR Exploration

The established class-level tyrosinase inhibition data for trifluoroacetylated bipiperidines (IC50 = 18.08 μM for the 1,4′-analog) provides a benchmark for the 2,3′-scaffold [1]. Researchers exploring scaffold-hopping strategies—particularly those seeking to modulate potency through altered conformational presentation of the trifluoroacetyl pharmacophore—can use this compound to generate SAR around the bipiperidine connectivity axis. The free secondary amine offers a convenient handle for introducing additional substituents to probe peripheral binding pockets, enabling systematic exploration of potency gains beyond the 18 μM baseline.

CNS Drug Discovery: Profiling of Bipiperidine-Derived Leads with Engineered Physicochemical Properties

With its computed XLogP3 of 2.1 and TPSA of 32.3 Ų [1], the target compound occupies a physicochemical space that is distinct from both the parent 1,4′-bipiperidine (XLogP3 1.2, TPSA 15.3 Ų) and typical CNS MPO-optimal ranges. This profile makes it suitable for evaluating how incremental increases in TPSA within a bipiperidine series affect brain penetration, P-glycoprotein efflux, and non-specific binding in CNS pharmacokinetic studies. The salt form ensures consistent dosing solution preparation for in vivo cassette PK experiments.

Chemical Biology: Conformational Probe for Enzyme Active-Site Topology Mapping

The 2,3′-bipiperidine connectivity introduces a kinked geometry that differs from the more linear 1,4′-framework. This steric constraint can be exploited to probe the shape and flexibility of enzyme active sites when used as a ligand scaffold. The contrast between the 2,3′-isomer (target compound) and the 1,4′-isomer (BRENDA-documented ligand with 50% inhibition at 0.061 mM [1]) provides a matched molecular pair for isolating the contribution of scaffold topology to binding affinity, independent of the trifluoroacetyl pharmacophore.

Parallel Library Synthesis: Divergent Derivatization from a Single Orthogonally Protected Core

The compound's two differentially reactive nitrogen centers—a trifluoroacetyl amide and a free piperidine amine—enable a divergent synthetic strategy where the free amine is first derivatized (e.g., via reductive amination, sulfonylation, or urea formation), followed by selective removal of the trifluoroacetyl group under mild basic conditions to expose a second amine for further elaboration [2]. This two-step, two-directional diversification is not achievable with mono-piperidine building blocks such as 1-(trifluoroacetyl)piperidine, making the target compound a cost-efficient entry point for generating small, focused libraries of bipiperidine analogs.

Quote Request

Request a Quote for 2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.